molecular formula C22H21N3O4 B611323 (S)-5-Amino-4,11-diethyl-4-hydroxy-1,12-dihydro-14H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H)-dione CAS No. 1258494-60-8

(S)-5-Amino-4,11-diethyl-4-hydroxy-1,12-dihydro-14H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H)-dione

Cat. No. B611323
M. Wt: 391.43
InChI Key: GDSWDKUWTYXXOX-QFIPXVFZSA-N
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Description

TH-1318 is novel brain penetrable antitumor agent, not acting as substrates for any of the major clinically relevant efflux pumps (MDR1, MRP1, and BCRP)

Scientific Research Applications

1. Antitumor Activity and Chemical Properties

  • The compound, known as SN-38, is primarily recognized for its antitumor properties, particularly in the context of its activity against various cancer cell lines. It functions by inhibiting topoisomerase I, a key enzyme in DNA replication and transcription. This inhibition plays a critical role in its antitumor efficacy (Md. Ashraf Ali et al., 2016).
  • Additionally, the crystal structure of SN-38 has been extensively studied to understand its mechanism of action and to develop novel drug formulations. This includes investigations into its solid-state hydrolysis mechanism, which is significant in understanding its stability and activity (Md. Ashraf Ali et al., 2016).

2. Synthesis and Modification for Enhanced Properties

  • Research has also focused on the synthesis of SN-38 and its derivatives through various chemical methods. For instance, aminoalkylation of 10‐hydroxycamptothecin under solid–liquid phase transfer catalysis has been utilized for preparing Topotecan, a derivative of SN-38 (S. Puri et al., 2004).
  • Efforts to improve the water solubility and biological activity of SN-38 have led to the development of various 10‐O‐substituted SN‐38 derivatives. These modifications have shown promising results in increasing solubility and antitumor activity, highlighting the potential for improved therapeutic applications (H. Doi et al., 2017).

3. Pharmacokinetics and Drug Delivery Systems

  • The pharmacokinetics of SN-38, especially its metabolism, distribution, and excretion, have been studied to optimize its therapeutic efficacy. Understanding the pharmacokinetics is crucial for developing effective dosing regimens and enhancing the drug's clinical performance (R. Atsumi et al., 1995).
  • Innovative drug delivery systems, such as loading SN-38 onto magnetic nanoparticles, have been explored. This approach aims to address challenges like poor water solubility and chemical instability, potentially enabling more effective administration of the drug (P. M. Castillo et al., 2014).

properties

IUPAC Name

(19S)-21-amino-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-3-11-12-7-5-6-8-15(12)24-18-13(11)9-25-19(18)17(23)16-14(20(25)26)10-29-21(27)22(16,28)4-2/h5-8,28H,3-4,9-10,23H2,1-2H3/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSWDKUWTYXXOX-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2CN3C(=C(C4=C(C3=O)COC(=O)C4(CC)O)N)C2=NC5=CC=CC=C51
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2CN3C(=C(C4=C(C3=O)COC(=O)[C@@]4(CC)O)N)C2=NC5=CC=CC=C51
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-5-Amino-4,11-diethyl-4-hydroxy-1,12-dihydro-14H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-5-Amino-4,11-diethyl-4-hydroxy-1,12-dihydro-14H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H)-dione
Reactant of Route 2
(S)-5-Amino-4,11-diethyl-4-hydroxy-1,12-dihydro-14H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H)-dione
Reactant of Route 3
(S)-5-Amino-4,11-diethyl-4-hydroxy-1,12-dihydro-14H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H)-dione
Reactant of Route 4
(S)-5-Amino-4,11-diethyl-4-hydroxy-1,12-dihydro-14H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H)-dione
Reactant of Route 5
(S)-5-Amino-4,11-diethyl-4-hydroxy-1,12-dihydro-14H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H)-dione
Reactant of Route 6
(S)-5-Amino-4,11-diethyl-4-hydroxy-1,12-dihydro-14H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H)-dione

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